molecular formula C9H11NO3 B1403158 3-(5-Methoxypyridin-3-yl)propanoic acid CAS No. 1256825-62-3

3-(5-Methoxypyridin-3-yl)propanoic acid

Cat. No.: B1403158
CAS No.: 1256825-62-3
M. Wt: 181.19 g/mol
InChI Key: HPNFHDVAEVPXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methoxypyridin-3-yl)propanoic acid (CAS 1256825-62-3 ) is a high-purity organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This chemical serves as a valuable building block and key intermediate in pharmaceutical research and development (R&D), particularly in the synthesis of various Active Pharmaceutical Ingredients (APIs) . Its structure makes it especially useful in the creation of compounds designed to target neurological and psychiatric disorders, where it enables the development of molecules with specific receptor-binding capabilities . The 5-methoxypyridine moiety is a privileged structure in medicinal chemistry, often contributing to desired pharmacokinetic properties and target engagement. Related compounds featuring the 5-methoxypyridin-3-yl group have been investigated in pre-clinical research for their interaction with biological targets such as beta-secretase 1 (BACE1) , highlighting the potential of this chemotype in neuroscientific discovery. As a versatile synthetic intermediate, it is widely used in organic synthesis for constructing complex molecular architectures. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. It should be handled by qualified professionals and stored in a cool, dry place at 2-8°C .

Properties

IUPAC Name

3-(5-methoxypyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-8-4-7(5-10-6-8)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNFHDVAEVPXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256825-62-3
Record name 3-(5-methoxypyridin-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Methodological & Application

Synthetic Routes to 3-Substituted Pyridinepropanoic Acids: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Substituted Pyridinepropanoic Acids in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous blockbuster pharmaceuticals.[1] Its ability to act as a hydrogen bond acceptor and its modulation of physicochemical properties like solubility and bioavailability make it a highly sought-after structural motif.[1] When combined with a propanoic acid side chain at the 3-position, the resulting 3-substituted pyridinepropanoic acid framework becomes a critical pharmacophore for a range of biological targets. These structures are integral to the development of novel therapeutics, including antibacterial agents and anti-inflammatory drugs.[2][3][4]

This application note provides a comprehensive overview of robust and versatile synthetic strategies for accessing this important class of molecules. We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested protocols, and offer insights into the selection of the optimal synthetic pathway based on available starting materials, desired substitution patterns, and scalability.

Strategic Overview of Synthetic Pathways

The construction of 3-substituted pyridinepropanoic acids can be broadly categorized into two primary strategies:

  • Side-Chain Construction on a Pre-formed Pyridine Ring: This is the most common approach, where the three-carbon propanoic acid chain is built upon a functionalized pyridine precursor. Key methods include the Knoevenagel-Doebner condensation, palladium-catalyzed cross-coupling reactions (e.g., Heck reaction), and malonic ester synthesis.

  • Pyridine Ring Formation: In some cases, the pyridine ring itself is constructed with the propanoic acid side chain already incorporated into one of the acyclic precursors. While powerful, these methods are often more complex and less convergent.

This guide will focus on the first, more modular, and widely applicable strategy. We will present three primary, validated synthetic routes.

Route 1: Knoevenagel-Doebner Condensation and Subsequent Reduction

This classical yet highly effective route builds the carbon backbone through a two-step sequence starting from the readily available pyridine-3-carboxaldehyde. The key steps are a base-catalyzed condensation followed by catalytic hydrogenation.

Mechanistic Rationale

The synthesis begins with a Knoevenagel-Doebner condensation.[5][6] Pyridine-3-carboxaldehyde is reacted with malonic acid. Pyridine is often used as both the solvent and the weak base catalyst, which facilitates the deprotonation of malonic acid to form a nucleophilic enolate.[7][8] This enolate then attacks the aldehyde carbonyl. The resulting intermediate undergoes dehydration and decarboxylation in situ to yield trans-3-(3-pyridyl)acrylic acid.[6] The final step is the reduction of the carbon-carbon double bond. This is typically achieved via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere to yield the saturated propanoic acid.[9]

Workflow Diagram

Knoevenagel_Route Start Pyridine-3-carboxaldehyde Intermediate trans-3-(3-Pyridyl)acrylic acid Start:e->Intermediate:w 1. Malonic Acid 2. Pyridine (Solvent/Base) 3. Heat Product 3-(Pyridin-3-yl)propanoic acid Intermediate:e->Product:w H₂, Pd/C Solvent (e.g., EtOH)

Caption: Knoevenagel-Doebner condensation followed by hydrogenation.

Detailed Experimental Protocol

Step 1: Synthesis of trans-3-(3-Pyridyl)acrylic Acid [10]

  • Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-3-carboxaldehyde (10.7 g, 100 mmol) and malonic acid (12.5 g, 120 mmol).

  • Solvent & Catalyst: Add 30 mL of pyridine to the flask. The pyridine acts as both the solvent and the catalyst. Add a few drops of piperidine (~0.5 mL) to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 115°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes), observing the consumption of the aldehyde.

  • Work-up & Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 200 mL of cold water while stirring. The product will precipitate as a pale yellow solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum. The crude trans-3-(3-pyridyl)acrylic acid is often of sufficient purity for the next step. If required, recrystallization from ethanol/water can be performed. Typical yields are in the range of 85-95%.

Step 2: Hydrogenation to 3-(Pyridin-3-yl)propanoic Acid

  • Reagents & Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the crude trans-3-(3-pyridyl)acrylic acid (14.9 g, 100 mmol) in 150 mL of ethanol or methanol.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (0.5 g, ~3 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Scientist's Note: Pd/C is pyrophoric. Handle with care and do not allow it to dry in the air. Wetting the catalyst with a small amount of solvent before addition is a good safety practice.

  • Reaction: Seal the vessel and purge several times with hydrogen gas. Pressurize the vessel to 50 psi (approx. 3.4 atm) with hydrogen.

  • Execution: Stir the reaction mixture vigorously at room temperature for 12-16 hours, or until hydrogen uptake ceases.

  • Work-up & Isolation: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by recrystallization from a suitable solvent system like ethanol/ether to afford 3-(pyridin-3-yl)propanoic acid as a white solid. Typical yields are >90%.

Route 2: Palladium-Catalyzed Heck Coupling and Reduction

This modern approach offers excellent functional group tolerance and is particularly useful for creating substituted propanoic acid esters, which can then be hydrolyzed. It utilizes a palladium-catalyzed coupling between a 3-halopyridine and an acrylate ester.

Mechanistic Rationale

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation.[11] The catalytic cycle typically begins with the oxidative addition of a palladium(0) complex to the 3-halopyridine (e.g., 3-bromopyridine) to form a Pd(II) species.[12] This is followed by migratory insertion of the acrylate ester into the pyridine-palladium bond.[12] A subsequent β-hydride elimination step releases the product, ethyl 3-(pyridin-3-yl)acrylate, and regenerates a palladium hydride species. Reductive elimination with the base present in the reaction mixture regenerates the active Pd(0) catalyst.[13] The resulting α,β-unsaturated ester is then reduced via catalytic hydrogenation, and the ester is hydrolyzed to the carboxylic acid.

Workflow Diagram

Heck_Route Start 3-Bromopyridine Intermediate1 Ethyl (E)-3-(pyridin-3-yl)acrylate Start:e->Intermediate1:w 1. Ethyl Acrylate 2. Pd(OAc)₂, PPh₃ 3. Base (e.g., Et₃N) 4. Solvent (e.g., DMF) Intermediate2 Ethyl 3-(pyridin-3-yl)propanoate Intermediate1:e->Intermediate2:w H₂, Pd/C Solvent (e.g., EtOH) Product 3-(Pyridin-3-yl)propanoic acid Intermediate2:e->Product:w 1. NaOH or LiOH 2. H₃O⁺ workup MalonicEster_Route Start 3-(Chloromethyl)pyridine (from hydrochloride salt) Intermediate1 Diethyl 2-(pyridin-3-ylmethyl)malonate Start:e->Intermediate1:w 1. Diethyl Malonate 2. NaOEt, EtOH Intermediate2 2-(Pyridin-3-ylmethyl)malonic acid Intermediate1:e->Intermediate2:w 1. NaOH, H₂O/EtOH 2. H₃O⁺ workup Product 3-(Pyridin-3-yl)propanoic acid Intermediate2:e->Product:w Heat (Δ) (-CO₂)

Sources

The Strategic Utility of 3-(5-Methoxypyridin-3-yl)propanoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Substituted Heterocyclic Scaffolds

In the landscape of contemporary medicinal chemistry, the strategic incorporation of highly functionalized heterocyclic building blocks is paramount to the successful development of novel therapeutics. These scaffolds provide a three-dimensional architecture that can effectively probe the intricate binding pockets of biological targets. Among these, 3,5-disubstituted pyridines have emerged as a privileged motif, offering a versatile platform for tuning physicochemical properties and directing molecular interactions. This guide provides a detailed exploration of 3-(5-Methoxypyridin-3-yl)propanoic acid , a key synthetic intermediate whose structural features—a nucleophilic methoxy group, a modifiable carboxylic acid handle, and the inherent polarity of the pyridine ring—make it an invaluable tool for researchers in drug discovery and development.

This document will elucidate the synthesis, characterization, and strategic applications of this intermediate, providing both the theoretical underpinnings and practical, field-tested protocols to empower scientists in their synthetic campaigns.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of a building block's physical and chemical characteristics is fundamental to its effective application. The properties of 3-(5-Methoxypyridin-3-yl)propanoic acid are summarized below. Data for the closely related analog, 3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid, is included for comparative purposes, as it provides a reasonable approximation of the parent compound's characteristics.[1]

PropertyValue (Estimated for 3-(5-Methoxypyridin-3-yl)propanoic acid)Value (Computed for 2-methyl analog)[1]
Molecular Formula C₉H₁₁NO₃C₁₀H₁₃NO₃
Molecular Weight 181.19 g/mol 195.21 g/mol
XLogP3 ~1.01.2
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 44
Rotatable Bond Count 34

The presence of both a hydrogen bond donor (the carboxylic acid) and multiple hydrogen bond acceptors (the pyridine nitrogen, the methoxy oxygen, and the carbonyl oxygen) within a compact framework allows for a diverse range of potential interactions with biological targets. The methoxy group, in particular, can serve to modulate lipophilicity and can act as a key binding element.

Strategic Placement in Synthetic Pathways

3-(5-Methoxypyridin-3-yl)propanoic acid serves as a critical node in the synthesis of more complex molecules. Its bifunctional nature allows for a variety of subsequent chemical transformations.

Caption: Synthetic pathways originating from 3-(5-Methoxypyridin-3-yl)propanoic acid.

Protocol 1: Synthesis of 3-(5-Methoxypyridin-3-yl)propanoic Acid

The synthesis of the title compound can be approached through a multi-step sequence, leveraging established palladium-catalyzed cross-coupling reactions followed by functional group manipulations. A plausible and robust route is detailed below, adapted from methodologies for similar 3,5-disubstituted pyridines and propanoic acid derivatives.

Caption: A plausible synthetic workflow for 3-(5-Methoxypyridin-3-yl)propanoic acid.

Step-by-Step Methodology:

Part A: Synthesis of Ethyl 3-(5-methoxypyridin-3-yl)acrylate

  • Rationale: This initial phase constructs the core carbon skeleton. A Heck reaction between an appropriately substituted pyridine and ethyl acrylate is a convergent and efficient approach.

  • Procedure:

    • To a solution of 3-bromo-5-methoxypyridine (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add ethyl acrylate (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a phosphine ligand such as P(o-tolyl)₃ (0.1 eq), and a base such as triethylamine (2.5 eq).

    • Degas the mixture with argon or nitrogen and heat to 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 3-(5-methoxypyridin-3-yl)acrylate.

Part B: Synthesis of Ethyl 3-(5-methoxypyridin-3-yl)propanoate

  • Rationale: The carbon-carbon double bond of the acrylate is selectively reduced without affecting the pyridine ring. Catalytic hydrogenation is the standard and most effective method for this transformation.

  • Procedure:

    • Dissolve ethyl 3-(5-methoxypyridin-3-yl)acrylate (1.0 eq) in a solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C) (5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield ethyl 3-(5-methoxypyridin-3-yl)propanoate, which is often pure enough for the next step. A commercial source for a similar ester, ethyl 3-(5-methoxypyridin-2-yl)propanoate, exists, suggesting the feasibility of this synthesis.[2]

Part C: Synthesis of 3-(5-Methoxypyridin-3-yl)propanoic Acid

  • Rationale: The final step is a standard saponification (ester hydrolysis) to liberate the desired carboxylic acid.

  • Procedure:

    • Dissolve the ethyl 3-(5-methoxypyridin-3-yl)propanoate (1.0 eq) in a mixture of THF and water.

    • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

    • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) for 2-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1M HCl.

    • A precipitate of the product may form, which can be collected by filtration. Alternatively, extract the product into a suitable organic solvent like ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 3-(5-methoxypyridin-3-yl)propanoic acid.

Application Note: Amide Coupling for Kinase Inhibitor Scaffolds

Context: The methoxypyridine moiety is a common feature in a variety of kinase inhibitors, where it often engages in crucial hydrogen bonding interactions within the ATP-binding site. For instance, derivatives of sulfonamide methoxypyridine have been developed as potent PI3K/mTOR dual inhibitors.[3] The propanoic acid handle of our title compound provides a direct and versatile attachment point for building out complex molecular architectures through amide bond formation.

Objective: To synthesize a diverse library of amide derivatives from 3-(5-Methoxypyridin-3-yl)propanoic acid for screening against a panel of protein kinases.

Protocol 2: Parallel Amide Library Synthesis

  • Rationale: Amide coupling is one of the most frequently employed reactions in medicinal chemistry.[4] The use of modern coupling reagents allows for mild and efficient bond formation between a carboxylic acid and a diverse range of amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that minimizes side reactions and often provides high yields.

  • Materials:

    • 3-(5-Methoxypyridin-3-yl)propanoic acid

    • A library of primary and secondary amines (e.g., substituted anilines, benzylamines, heterocyclic amines)

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • 96-well reaction block

  • Procedure (for a single well, scalable):

    • To a well containing a solution of 3-(5-Methoxypyridin-3-yl)propanoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add a solution of the desired amine (1.05 eq) in DMF to the activated acid mixture.

    • Seal the reaction block and allow it to shake at room temperature for 8-16 hours.

    • Monitor the reaction for completion via LC-MS analysis of a small aliquot.

    • Upon completion, the reaction mixture can be directly purified by preparative HPLC to isolate the desired amide product.

Self-Validation and Causality:

  • Pre-activation: The initial reaction between the carboxylic acid, HATU, and DIPEA forms a highly reactive O-acylisourea intermediate. This step is crucial for efficient coupling, especially with less nucleophilic amines.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and the carboxylic acid proton, facilitating the reaction without competing as a nucleophile.

  • Stoichiometry: A slight excess of the amine and coupling reagent ensures that the limiting carboxylic acid is fully consumed.

  • Solvent: Anhydrous DMF is an excellent polar aprotic solvent that solubilizes the reactants and reagents and does not interfere with the reaction.

Conclusion

3-(5-Methoxypyridin-3-yl)propanoic acid represents a high-value, versatile intermediate for the synthesis of complex, biologically active molecules. Its strategic combination of a modifiable carboxylic acid, an electron-rich methoxy-substituted pyridine ring, and favorable physicochemical properties makes it an ideal starting point for the construction of libraries targeting a wide range of therapeutic targets, particularly protein kinases. The protocols and insights provided herein are designed to serve as a robust foundation for researchers aiming to leverage this powerful building block in their drug discovery endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81896186, 3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid. Retrieved from [Link].

  • Monteiro, N., et al. (2007). Regioselective Cross-Coupling Route to 3,5-Disubstituted 2-Pyridones. Synfacts, 2007(4), 0371–0371. Available at: [Link].

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2753. Available at: [Link].

  • PrepChem (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link].

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link].

  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link].

Sources

Application of Methoxypyridine Derivatives in Anticancer Research: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Methoxypyridine Scaffolds in Oncology

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives, particularly methoxypyridine compounds, have garnered significant attention in anticancer research due to their ability to modulate the activity of key oncogenic pathways with high potency and selectivity. The incorporation of a methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, often enhancing its metabolic stability, cell permeability, and target-binding affinity. This technical guide provides an in-depth exploration of the application of methoxypyridine derivatives in anticancer research, detailing their mechanisms of action, providing field-proven experimental protocols, and presenting a curated collection of efficacy data.

Mechanisms of Action: Targeting Key Cancer Vulnerabilities

Methoxypyridine derivatives exert their anticancer effects through a variety of mechanisms, primarily by targeting protein kinases and the microtubule network, both of which are critical for cancer cell proliferation, survival, and metastasis.

Inhibition of Oncogenic Kinases

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Methoxypyridine derivatives have been successfully developed as potent inhibitors of several key oncogenic kinases.

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a critical role in cell cycle progression, apoptosis, and drug resistance.[2] Overexpression of PIM kinases is observed in a wide range of hematological and solid tumors.[3]

PIM-1 Signaling Pathway and Inhibition by Methoxypyridine Derivatives

PIM-1 kinase, a key player in cell survival and proliferation, is a downstream effector of the JAK/STAT pathway. Upon activation, PIM-1 phosphorylates a number of downstream targets, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis. PIM-1 also phosphorylates cell cycle regulators like p21Cip1/Waf1 and p27Kip1, leading to their inactivation and promoting cell cycle progression.[4] Methoxypyridine-containing inhibitors can block the ATP-binding pocket of PIM-1, preventing the phosphorylation of its substrates and thereby inducing apoptosis and cell cycle arrest.[5]

PIM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Regulation CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_p p-STAT STAT->STAT_p Dimerizes & Translocates PIM1 PIM-1 BAD BAD PIM1->BAD Phosphorylates (Inactivates) p27 p27Kip1 PIM1->p27 Phosphorylates (Inactivates) Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CellCycle Cell Cycle Progression p27->CellCycle Inhibits Methoxypyridine Methoxypyridine Inhibitor Methoxypyridine->PIM1 Inhibits STAT_p->PIM1 Upregulates Transcription Cytokine Cytokine Cytokine->CytokineReceptor Binds

Figure 1: PIM-1 Signaling Pathway Inhibition.

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that are pivotal for tumor growth and angiogenesis, respectively. Dual inhibition of these receptors is a highly effective anticancer strategy. Several methoxypyridine derivatives have been designed to target both EGFR and VEGFR-2.

Disruption of Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, intracellular transport, and maintenance of cell shape.[6] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis, making them a validated target for anticancer drugs.[7] Certain methoxypyridine derivatives act as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin and preventing the formation of microtubules.[8][9]

Workflow for Evaluating Tubulin Polymerization Inhibitors

The evaluation of a potential tubulin polymerization inhibitor involves a series of in vitro and cell-based assays to confirm its mechanism of action and cellular effects.

Tubulin_Inhibitor_Workflow A In Vitro Tubulin Polymerization Assay B Cell-Based Cytotoxicity Assay (e.g., MTT) A->B Confirm Cellular Activity C Immunofluorescence Staining of Microtubule Network B->C Visualize Microtubule Disruption D Cell Cycle Analysis (Flow Cytometry) C->D Assess Mitotic Arrest E Apoptosis Assay (e.g., Annexin V) D->E Confirm Apoptotic Induction

Figure 2: Experimental workflow for tubulin inhibitors.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for key experiments in the evaluation of methoxypyridine derivatives as anticancer agents.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Methoxypyridine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the methoxypyridine derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve fitting software.

Protocol 2: PIM-1 Kinase Inhibition Assay

This protocol describes a general kinase inhibition assay that can be adapted for PIM-1.

Materials:

  • Recombinant PIM-1 kinase

  • PIM-1 substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Methoxypyridine derivative

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the methoxypyridine derivative in kinase assay buffer. Prepare a solution of PIM-1 kinase and substrate in kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, add the methoxypyridine derivative solution, followed by the PIM-1 kinase/substrate solution.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for 1 hour.

  • Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value from a dose-response curve.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

  • Purified tubulin

  • GTP

  • Polymerization buffer

  • Methoxypyridine derivative

  • Temperature-controlled microplate reader

Procedure:

  • Reaction Setup: On ice, prepare the tubulin solution in polymerization buffer containing GTP.

  • Compound Addition: Add the methoxypyridine derivative or a control compound (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) to the tubulin solution.

  • Initiate Polymerization: Transfer the reaction mixture to a pre-warmed 96-well plate and immediately place it in a microplate reader set to 37°C.

  • Monitor Polymerization: Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of the treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.

Protocol 4: In Vivo Efficacy Evaluation in a Xenograft Model

This protocol outlines a general procedure for assessing the antitumor efficacy of a methoxypyridine derivative in a mouse xenograft model.[6][8]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • Methoxypyridine derivative formulated for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) in sterile PBS or a mixture of PBS and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the methoxypyridine derivative and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: Continue treatment until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative methoxypyridine derivatives against various cancer cell lines.

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
Compound A PIM-1MCF-7 (Breast)0.5[11]
HepG2 (Liver)5.27[11]
Compound B EGFR/VEGFR-2HepG2 (Liver)0.209 (EGFR), 0.195 (VEGFR-2)[12]
MCF-7 (Breast)Not specified[12]
Compound C TubulinA549 (Lung)0.02[13]
MCF-7 (Breast)0.016[13]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of methoxypyridine derivatives is significantly influenced by the position and substitution pattern of the methoxy group, as well as the nature of other substituents on the pyridine ring.

  • Position of the Methoxy Group: Studies have shown that the position of the methoxy group on the pyridine ring is critical for kinase inhibitory activity. For instance, in a series of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines, a 5-methoxy-3-pyridinyl analogue was found to be significantly more potent as a PIKfyve inhibitor than its 4-methoxy or 6-methoxy counterparts.[10]

  • Substituents on the Pyridine Ring: The introduction of other functional groups on the pyridine scaffold can modulate the compound's activity. For example, in a series of substituted pyridones as PIM-1 inhibitors, a complex hydrogen bond network involving the inhibitor, water molecules, and the kinase's catalytic core was found to be crucial for high potency.[14]

  • Overall Molecular Conformation: The three-dimensional shape of the molecule plays a vital role in its interaction with the target protein. For tubulin inhibitors, the relative orientation of the methoxyphenyl ring and other aromatic moieties is critical for fitting into the colchicine-binding pocket.[8]

Conclusion and Future Directions

Methoxypyridine derivatives represent a promising class of anticancer agents with diverse mechanisms of action. Their ability to potently and selectively inhibit key oncogenic targets like PIM kinases and tubulin makes them attractive candidates for further development. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this important chemical scaffold. Future research should focus on optimizing the drug-like properties of these compounds, exploring novel combination therapies, and identifying predictive biomarkers to guide their clinical application.

References

  • El-Gamal, M. I., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47305–47323. [Link]

  • Qian, K. C., et al. (2006). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 16(13), 3462-3467. [Link]

  • Wang, Y., et al. (2018). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. European Journal of Medicinal Chemistry, 157, 100-111. [Link]

  • Romagnoli, R., et al. (2019). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Journal of Medicinal Chemistry, 62(17), 7765-7789. [Link]

  • National Cancer Institute. (n.d.). Data. DTP. [Link]

  • Zhang, Y., et al. (2018). PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention, 23(3), 109-116. [Link]

  • Inoue, M., et al. (2023). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology, 13, 1125741. [Link]

  • Yousef, R. G., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68, 64-80. [Link]

  • National Center for Biotechnology Information. (n.d.). Gene Result PIM1. NCBI. [Link]

  • Boezio, A. A., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7069-7081. [Link]

  • Nguyen, V. H., et al. (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 102, 364-375. [Link]

  • Falomir, E., et al. (2018). Effects on tubulin polymerization and down-regulation of c-Myc, hTERT and VEGF genes by colchicine haloacetyl and haloaroyl derivatives. European Journal of Medicinal Chemistry, 150, 836-845. [Link]

  • Bharti, S. K., & Singh, S. K. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry, 173, 234-250. [Link]

  • Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]

  • van der Schaar, H. M., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(23), 8206. [Link]

  • El-Awady, R., et al. (2022). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Bioorganic Chemistry, 125, 105856. [Link]

  • National Cancer Institute. (n.d.). NCI-60 Molecular Targets. DTP. [Link]

  • Xu, D., et al. (2014). Use of regulators and inhibitors of Pim-1, a serine/threonine kinase, for tumour therapy (Review). Oncology Letters, 7(5), 1344-1348. [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. [Link]

  • Ghosh, S., & Cho, S. J. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Molecular Graphics and Modelling, 114, 108189. [Link]

  • Liu, X., et al. (2015). Pim-1 knockdown leads to induction of apoptosis. Oncotarget, 6(11), 9323-9335. [Link]

  • Paruch, K., et al. (2023). Unlocking the Molecular Secrets of Antifolate Drug Resistance: A Multi-Omics Investigation of the NCI-60 Cell Line Panel. International Journal of Molecular Sciences, 24(18), 14175. [Link]

  • El-Sayed, M. A. A., et al. (2021). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1276-1294. [Link]

  • Ghosh, S., & Cho, S. J. (2023). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Indian Chemical Society, 100(10), 101139. [Link]

  • National Cancer Institute. (n.d.). Obtaining Vialed and Plated Compounds from the NCI open collection. DTP. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Functionalization of the Pyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the pyridine scaffold. Pyridine's unique electronic properties—its electron-deficient nature and the presence of a basic nitrogen atom—make its functionalization a non-trivial task, often leading to challenges in reactivity, regioselectivity, and catalyst compatibility.[1][2]

This resource provides troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common issues encountered in the lab. The content is structured by reaction type to help you quickly identify solutions to your specific experimental challenges.

Structure of this Guide:
Decision-Making Workflow for Pyridine Functionalization

Choosing the correct strategy is critical for success. This workflow outlines the key decision points based on the desired substitution pattern and the nature of the starting material.

Pyridine Functionalization Workflow start Define Target Pyridine q1 What position to functionalize? (C2/C4, C3, or specific C-H) start->q1 sub_c2c4 C2/C4 Position q1->sub_c2c4 C2/C4 sub_c3 C3 Position q1->sub_c3 C3 sub_ch Specific C-H bond (via Directing Group) q1->sub_ch Directed C-H q2_c2c4 Reaction Type? sub_c2c4->q2_c2c4 q2_c3 Reaction Type? sub_c3->q2_c3 dom Directed ortho-Metalation (DoM) sub_ch->dom Requires Directing Group nas Nucleophilic Aromatic Substitution (NAS) (e.g., Chichibabin) q2_c2c4->nas Amination/Alkylation with good leaving group minisci Radical (Minisci) Reaction q2_c2c4->minisci Alkylation/Acylation eas Electrophilic Aromatic Substitution (EAS) q2_c3->eas Nitration/Sulfonation (often requires harsh conditions) cross_coupling Cross-Coupling (e.g., Suzuki) q2_c3->cross_coupling Requires pre-functionalized (e.g., 3-halopyridine) Protocol_EAS cluster_0 Step 1: N-Oxide Formation cluster_1 Step 2: Nitration a1 Dissolve pyridine in acetic acid a2 Add H2O2 (30% aq.) dropwise at 60-70°C a1->a2 a3 Heat for 3-4 hours a2->a3 a4 Quench, neutralize, and extract a3->a4 b1 Dissolve pyridine N-oxide in conc. H2SO4 a4->b1 Purified Pyridine N-Oxide b2 Cool to 0°C and add fuming HNO3 dropwise b1->b2 b3 Warm to 90°C and stir for 8-10 hours b2->b3 b4 Pour onto ice, neutralize, and collect product b3->b4

Caption: Workflow for the synthesis of 4-nitropyridine via an N-oxide intermediate.

Section 2: Nucleophilic Aromatic Substitution (NAS)

In stark contrast to EAS, the pyridine ring is activated towards nucleophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions. [3]The electronegative nitrogen can effectively stabilize the negative charge of the Meisenheimer-type intermediate formed during the reaction. [4]

Frequently Asked Questions & Troubleshooting

Q1: My Chichibabin amination (NaNH₂) is giving a low yield. What are the critical parameters?

A1: The Chichibabin reaction, which substitutes a hydride ion with an amino group, is a powerful but sensitive transformation. [5]Several factors can impact its efficiency:

  • Causality: The reaction involves the addition of the amide anion (NH₂⁻) to form a σ-adduct, followed by the elimination of a hydride ion (H⁻). [6]The hydride is a very poor leaving group, so its departure is often the rate-limiting step and is driven by the rearomatization of the ring and an irreversible acid-base reaction where the hydride deprotonates the product or ammonia. [6]

  • Troubleshooting:

    • Anhydrous Conditions: Sodium amide reacts violently with water. Ensure your solvent (e.g., toluene, xylene, or liquid ammonia) and pyridine are scrupulously dry.

    • Temperature: The reaction typically requires high temperatures (110-150°C in toluene) to proceed. Ensure your reaction is reaching and maintaining the target temperature.

    • Reaction Time: The reaction can be slow; monitor by TLC until the starting material is consumed.

    • Substrate Basicity: The ideal pKa range for the heterocyclic substrate is between 5 and 8. [5]Very electron-rich pyridines may be too basic, inhibiting the reaction, while very electron-poor ones might undergo other side reactions.

Q2: Why does NAS on a 3-halopyridine not proceed as readily as on 2- or 4-halopyridines?

A2: The regioselectivity is dictated by the stability of the intermediate. When a nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge is placed directly on the electronegative nitrogen atom. [4]This is a major stabilizing contribution. For attack at the C-3 position, no such resonance structure is possible, making the intermediate significantly higher in energy and the reaction less favorable. [7]

Comparative Reactivity Table
Position of AttackStability of IntermediateKey Resonance ContributorTypical Outcome
C-2 / C-4 HighNegative charge on NitrogenFavored reaction pathway [4]
C-3 LowNo charge delocalization to NDisfavored or requires benzyne-type mechanism with strong bases [3]

Section 3: Transition Metal-Catalyzed C-H Functionalization

Direct C-H functionalization is a highly atom-economical strategy for modifying pyridines. [2]However, challenges include controlling regioselectivity and overcoming catalyst inhibition by the coordinating nitrogen atom. [8]

Frequently Asked Questions & Troubleshooting

Q1: My Pd-catalyzed C-H arylation is sluggish and gives a mixture of isomers. How can I improve selectivity and conversion?

A1: This is a common problem. The nitrogen lone pair can coordinate strongly to the transition metal center, potentially inhibiting catalytic activity. [8]Furthermore, without a directing group, the intrinsic electronic preferences of the pyridine ring often lead to mixtures of C2/C4 products in radical-type reactions (like the Minisci reaction) or C3 products in electrophilic-type pathways. [9][10]

  • Troubleshooting:

    • Use a Directing Group (DG): Installing a directing group (e.g., an amide, picolinamide, or other chelating group) at a position on the pyridine or a side chain is the most effective strategy. The DG chelates to the metal catalyst, delivering it to a specific C-H bond (usually ortho to the DG's attachment point), ensuring high regioselectivity. [11] * Leverage N-Oxide Strategy: Pyridine N-oxides can also serve as excellent substrates for Pd-catalyzed C-H functionalization, often directing arylation or alkenylation to the C-2 position. [11]The N-oxide can be removed post-functionalization.

    • Ligand and Additive Screening: The choice of ligand and additives (like Ag₂CO₃ or other oxidants) is crucial. Perform a screen of different phosphine or N-heterocyclic carbene (NHC) ligands to find one that balances catalyst activity and stability.

Q2: I'm attempting a Minisci (radical) alkylation and getting poor C4 selectivity. How can I favor the C4 product over the C2?

A2: The Minisci reaction involves the addition of a nucleophilic radical to the protonated pyridine ring. [9]Kinetically, the C2 position is often favored. Achieving C4 selectivity is a known challenge. [10]

  • Troubleshooting:

    • Steric Hindrance: One strategy is to install a bulky protecting or activating group on the nitrogen. This sterically blocks the C2 and C6 positions, forcing the incoming radical to attack the C4 position. [12] * Solvent and pH Effects: The C2:C4 ratio can be influenced by the solvent and the acidity of the medium. [13]Acidic conditions generally favor C2 addition. Experimenting with different solvents or buffering the pH might alter the selectivity.

    • Photoredox Catalysis: Modern photoredox methods offer milder conditions for radical generation and can sometimes provide different selectivity profiles compared to classical Minisci conditions. Explore recent literature for photocatalytic variants. [9]

Section 4: Deprotonation and Directed ortho-Metalation (DoM)

Direct deprotonation of pyridine C-H bonds using strong bases like organolithiums can be a powerful way to generate a pyridyl anion for subsequent reaction with an electrophile. However, this approach is complicated by the propensity of alkyllithiums to add nucleophilically to the C=N bond. [14][15]

Frequently Asked Questions & Troubleshooting

Q1: When I treat my substituted pyridine with n-BuLi, I get a complex mixture instead of the desired lithiated species. Why?

A1: Simple treatment of pyridine with n-BuLi often leads to nucleophilic addition at the C-2 position rather than deprotonation. [16]To achieve clean deprotonation, a Directed Metalation Group (DMG) is typically required. The DMG, a Lewis basic functional group (e.g., -CONEt₂, -OMe, -NHCOtBu), coordinates to the lithium base, directing deprotonation to the adjacent ortho position. [17]

  • Troubleshooting:

    • Install a DMG: If your substrate lacks a DMG, you must first install one. Powerful DMGs like tertiary amides are highly reliable for this purpose.

    • Use a Hindered Base: Non-nucleophilic, hindered lithium amide bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred over alkyllithiums as they are less likely to add to the ring. [16] * Temperature Control: These reactions must be performed at low temperatures (typically -78 °C) to prevent side reactions and ensure the stability of the pyridyl anion.

Key Considerations for Directed ortho-Metalation (DoM)
ParameterRationale & Expert Insight
Choice of Base n-BuLi: Prone to addition. Use only with powerful DMGs. s-BuLi/t-BuLi: More basic, but also more nucleophilic. Use with caution. LDA/LiTMP: Hindered and non-nucleophilic. Generally the best choice for pyridines. [16]
Directing Group The strength of the DMG dictates the ease of metalation. Common DMGs in order of directing ability: -CONR₂ > -SO₂NR₂ > -OMe > -NR₂. [17]
Solvent Tetrahydrofuran (THF) is the most common solvent. The addition of a coordinating agent like TMEDA (tetramethylethylenediamine) can break up alkyllithium aggregates and accelerate the metalation.
Temperature Crucial. Must be kept low (-78 °C) to prevent decomposition of the organolithium intermediate and unwanted side reactions. [14]

Section 5: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions like the Suzuki-Miyaura coupling are mainstays for C-C bond formation. However, using pyridyl-organometallics, especially 2-pyridylboron reagents, presents unique stability and reactivity challenges. [18]

Frequently Asked Questions & Troubleshooting

Q1: My Suzuki coupling using 2-pyridylboronic acid is giving low yields. I suspect the boronic acid is decomposing.

A1: This is a well-documented problem known as the "2-pyridyl problem". 2-Pyridylboronic acids are notoriously unstable and prone to protodeborylation (cleavage of the C-B bond) under reaction conditions. [18]The proximity of the nitrogen lone pair is believed to facilitate this decomposition pathway.

  • Troubleshooting:

    • Use Boronate Esters: Instead of the boronic acid, use a more stable boronate ester, such as the pinacol ester (Bpin) or the MIDA ester. These are generally more robust.

    • Use Alternative Nucleophiles: Consider other 2-pyridyl organometallics that are more stable, such as 2-pyridylsilanes (Hiyama coupling) or 2-pyridylstannanes (Stille coupling). [18]Recently, 2-pyridyl sulfinates have also been shown to be effective coupling partners. [19] * Careful Base Selection: The choice of base is critical. Anhydrous K₃PO₄ or K₂CO₃ are often effective. Avoid aqueous bases where possible to minimize protodeborylation.

    • Ligand Choice: Use ligands that promote fast reductive elimination, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or NHC ligands. This can help the desired coupling outcompete the decomposition pathway.

Q2: I am trying to perform a sequential cross-coupling on a dihalopyridine (e.g., 2-bromo-5-chloropyridine). How can I control the chemoselectivity?

A2: Chemoselectivity can be achieved by exploiting the different reactivities of carbon-halogen bonds in Pd-catalyzed oxidative addition. The general order of reactivity is C-I > C-Br > C-OTf > C-Cl. [20]

  • Strategy:

    • First Coupling at the More Reactive Site: Couple at the C-Br bond first using standard Suzuki (or other) conditions. The C-Cl bond will remain largely untouched if the reaction is not overheated or run for an excessive amount of time.

    • Second Coupling at the Less Reactive Site: After purifying the mono-coupled product, perform the second coupling at the C-Cl bond. This will require more forcing conditions: higher temperature, a stronger base, and a more active catalyst system (e.g., one with a highly electron-rich Buchwald-type ligand).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Procter, D. J., Flowerdew, B. E., & O'Duill, M. (2016). Radical-Based C–H Functionalization of Heteroaromatics. In Topics in Heterocyclic Chemistry (pp. 1-45). Springer.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of Chemical Research, 42(8), 1074–1086. Available at: [Link]

  • Larsen, C. H., & Anderson, K. W. (2010). A practical guide to palladium-catalyzed cross-coupling reactions.
  • Chichibabin, A. E., & Zeide, O. A. (1914). A new reaction for compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc., 46, 1216-36.
  • Albini, A., & Pietra, S. (1989). Heterocyclic N-Oxides. CRC Press.
  • Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534–551.
  • Minisci, F., Vismara, E., & Fontana, F. (1989).
  • Duncton, M. A. J. (2011). Minisci-type reactions: a powerful method for C–H functionalization in heteroaromatics. MedChemComm, 2(12), 1135. Available at: [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluamide and deprotonation routes to substituted aromatics. Chemical Reviews, 90(6), 879–933. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Shang, R., & Ilies, L. (2017). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 15(43), 9104-9113. Available at: [Link]

  • Chichibabin Reaction. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Directed ortho metalation. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2017). Chemistry – A European Journal, 23(39), 9206-9220. Available at: [Link]

  • Pratt, D. A., & MacMillan, D. W. C. (2006). Radical-Based Regioselective C−H Functionalization of Electron-Deficient Heteroarenes: The Surprising Effect of Solvent and pH. Journal of the American Chemical Society, 128(15), 5104-5105.
  • Electrophilic substitution on pyridine. (n.d.). QuimicaOrganica.org. Retrieved January 24, 2026, from [Link]

  • A Pyridine–Pyridine Cross-Coupling Reaction via Dearomatized Radical Intermediates. (2019).
  • Metalation of pyridine is complicated by 1,2-addition of the organometallic into the pyridine ring. (n.d.). Andrew G. Myers Research Group, Harvard University.
  • Chichibabin reaction mechanism. (n.d.).
  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (2021). New Journal of Chemistry, 45(1), 169-178.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Chemical Science, 8(6), 4473-4478. Available at: [Link]

  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research.
  • Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. (2016). Tetrahedron, 72(22), 2823-2828.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange.
  • Directed (ortho) Metallation. (n.d.).

Sources

Technical Support Center: 3-(5-Methoxypyridin-3-yl)propanoic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(5-Methoxypyridin-3-yl)propanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimental work. Here, we address common issues in a practical, question-and-answer format, grounded in chemical principles to ensure the integrity of your research.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might observe during your experiments, providing potential causes and actionable solutions.

1. Q: I've observed a change in the physical appearance of my solid compound (e.g., color change, clumping) during storage. What could be the cause?

A: Changes in the physical appearance of a solid active pharmaceutical ingredient (API) often point to underlying stability issues. For 3-(5-Methoxypyridin-3-yl)propanoic acid, this could be due to:

  • Hygroscopicity: The carboxylic acid and pyridine nitrogen can absorb atmospheric moisture, leading to clumping.

  • Photodegradation: Exposure to light, especially UV, can induce photochemical reactions in pyridine-containing compounds, potentially causing a color change (e.g., to yellow or brown). Pyridine and its derivatives are known to have two excited states, (n→π) and (π→π), which can lead to unique photochemical properties.[1]

  • Oxidation: The pyridine ring can be susceptible to slow oxidation over time, especially in the presence of air and light.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the compound is stored in a tightly sealed, amber glass vial in a desiccator or a controlled low-humidity environment.

  • Inert Atmosphere: For long-term storage, consider blanketing the compound with an inert gas like argon or nitrogen.

  • Re-analysis: Use techniques like HPLC to check for the appearance of new impurity peaks compared to a freshly prepared sample.[2]

2. Q: My compound shows a new, more polar peak on the HPLC chromatogram after being in an acidic solution. What is this likely to be?

A: The appearance of a new, more polar peak in an acidic medium strongly suggests the hydrolysis of the methoxy group. Aryl methyl ethers can be cleaved under acidic conditions to form the corresponding phenol.[3] In this case, the methoxy group on the pyridine ring is likely being converted to a hydroxyl group, forming 3-(5-hydroxypyridin-3-yl)propanoic acid. The resulting hydroxyl group increases the compound's polarity, leading to a shorter retention time on a reverse-phase HPLC column.

Causality: The ether oxygen is protonated under acidic conditions, making the methyl group a better leaving group for nucleophilic attack by water.

Preventative Measures & Solutions:

  • pH Control: If your experimental conditions allow, maintain the pH of the solution above 4. For formulations, consider using a buffer system.

  • Temperature Management: Acid-catalyzed hydrolysis is temperature-dependent. Running reactions at lower temperatures can significantly reduce the rate of this degradation.

  • Structural Modification: If you are in the drug design phase, consider replacing the methoxy group with a more stable alternative if this degradation pathway is critical.

3. Q: I'm seeing a loss of my main compound peak in my HPLC analysis, but no single major degradation product. What could be happening?

A: A general loss of the parent compound without the formation of a distinct major degradant can be indicative of several processes, including:

  • Complex Photodegradation: Pyridine derivatives can undergo complex phototransposition reactions, leading to a variety of isomeric products that may not be easily resolved or detected.[1]

  • Oxidative Degradation: Slow oxidation can lead to a cascade of reactions, forming multiple minor products. The pyridine ring's electron distribution can influence its reactivity with enzymes and oxidative agents.[4][5]

  • Adsorption: The compound may be adsorbing to the surfaces of your container or experimental apparatus, especially if you are working with very dilute solutions.

Troubleshooting Workflow:

The following workflow can help diagnose the issue:

G start Loss of Parent Compound Peak check_photostability Run a control experiment in the dark. start->check_photostability check_oxidation Saturate solution with inert gas (N2 or Ar). start->check_oxidation check_adsorption Use silanized glassware or different container material. start->check_adsorption photodegradation Issue is likely photodegradation. check_photostability->photodegradation Loss is prevented oxidation Issue is likely oxidation. check_oxidation->oxidation Loss is prevented adsorption Issue is likely adsorption. check_adsorption->adsorption Loss is prevented

Caption: Troubleshooting workflow for non-specific compound loss.

II. Frequently Asked Questions (FAQs)

1. Q: What are the most likely degradation pathways for 3-(5-Methoxypyridin-3-yl)propanoic acid under forced degradation conditions?

A: Based on the chemical structure, the primary degradation pathways to investigate during forced degradation studies are:

  • Acidic Hydrolysis: Cleavage of the methoxy ether to form 3-(5-hydroxypyridin-3-yl)propanoic acid.[3]

  • Oxidative Degradation: Formation of N-oxides or hydroxylation of the pyridine ring.[4]

  • Thermal Degradation: Potential for decarboxylation of the propanoic acid side chain at elevated temperatures, which is a known reaction for some pyridine carboxylic acids.[6][7][8]

  • Photodegradation: Isomerization or other complex reactions due to UV/Vis light exposure.[1]

The following diagram illustrates these potential pathways:

G cluster_conditions Stress Conditions cluster_products Potential Degradation Products Parent 3-(5-Methoxypyridin-3-yl)propanoic acid Hydrolysis_Product 3-(5-Hydroxypyridin-3-yl)propanoic acid Parent->Hydrolysis_Product Hydrolysis Oxidation_Product N-Oxides / Ring-Hydroxylated Species Parent->Oxidation_Product Oxidation Decarboxylation_Product 3-ethyl-5-methoxypyridine Parent->Decarboxylation_Product Decarboxylation Photo_Product Isomers / Other Photoproducts Parent->Photo_Product Photodegradation Acid Acidic pH Acid->Hydrolysis_Product Oxidation Oxidizing Agent (e.g., H2O2) Oxidation->Oxidation_Product Heat High Temperature Heat->Decarboxylation_Product Light UV/Vis Light Light->Photo_Product

Caption: Potential degradation pathways under stress conditions.

2. Q: How should I prepare solutions of this compound for in-vitro assays to ensure stability?

A: To maintain the stability of 3-(5-Methoxypyridin-3-yl)propanoic acid in solution:

  • Solvent Choice: Use a high-quality, anhydrous solvent if possible. If an aqueous buffer is required, prepare it fresh.

  • pH of Aqueous Solutions: The compound is a propanoic acid derivative and will have a pKa around 4.87.[9] To avoid potential acid-catalyzed hydrolysis of the methoxy group, it is advisable to use a buffer system with a pH between 6 and 8.

  • Light Protection: Prepare and handle solutions in a Class II biosafety cabinet with the sash down to minimize light exposure, or use amber-colored labware.

  • Temperature: Prepare stock solutions cold and store them at the recommended temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

3. Q: Are there any specific analytical methods recommended for stability testing of this compound?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable method for stability testing.[2]

  • Method: A reverse-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective.

  • Detection: The pyridine ring is a chromophore, so UV detection (e.g., at 254 nm or 270 nm) should provide good sensitivity.[10]

  • Validation: The analytical method should be "stability-indicating," meaning it can separate the intact drug from its degradation products. This is typically confirmed during forced degradation studies.[11]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column C18, 2.7-5 µm, 4.6 x 150 mmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of the acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase.
Gradient 5% to 95% B over 15 minutesA good starting point for separating parent from potential degradants.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 270 nmBased on the typical absorbance of pyridine rings.[10]

III. Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

  • Preparation: Prepare a 1 mg/mL solution of 3-(5-Methoxypyridin-3-yl)propanoic acid in 0.1 M HCl.

  • Incubation: Place the solution in a water bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization: Immediately neutralize the acidic aliquot with an equimolar amount of NaOH to stop the reaction.

  • Analysis: Dilute the neutralized sample with the mobile phase and analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Monitor for the decrease in the parent peak area and the increase in any degradation product peaks.

References

  • ResearchGate. 2-Methoxy Pyridine. Available from: [Link]

  • Ashenhurst, J. Cleavage Of Ethers With Acid. Master Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. 3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid. PubChem. Available from: [Link]

  • Wang, L., et al. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. Available from: [Link]

  • Rathore, A. S. Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. Available from: [Link]

  • Samel, U. R., et al. Propionic Acid and Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. Available from: [Link]

  • Cornish, L. Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Pavlik, J. W., et al. Phototransposition chemistry of pyridine and substituted pyridines in the vapor phase. Arkivoc, 2018(6), 254-271. Available from: [Link]

  • ResearchGate. Degradation Pathways. Available from: [Link]

  • National Center for Biotechnology Information. Propionic Acid. PubChem. Available from: [Link]

  • Dunn, G. E., & Thimm, H. F. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. Available from: [Link]

  • Chemistry Stack Exchange. Different reaction conditions for hydrolysis of ethers and epoxides. Available from: [Link]

  • Sims, G. K., & O'Loughlin, E. J. Degradation of Pyridines in the Environment. Critical Reviews in Environmental Control, 23(1), 1-56. Available from: [Link]

  • Kumar, P., et al. Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14384-14406. Available from: [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. Available from: [Link]

  • He, J., et al. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed, 29802182. Available from: [Link]

  • Almac Group. Spotlight on stability: API and drug product testing. Available from: [Link]

  • Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids. Available from: [Link]

  • The Good Scents Company. 2-methoxypyridine. Available from: [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • Taylor & Francis Online. Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Available from: [Link]

  • ResearchGate. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(5-Methoxypyridin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(5-Methoxypyridin-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the multi-step synthesis and scale-up of this important compound.

Introduction: The Synthetic Strategy

The synthesis of 3-(5-Methoxypyridin-3-yl)propanoic acid is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially when scaling up. The most common and reliable synthetic route involves a three-stage process:

  • Synthesis of the Starting Material: Preparation of 5-methoxy-3-pyridinecarboxaldehyde from a suitable precursor.

  • Knoevenagel-Doebner Condensation: Reaction of the aldehyde with malonic acid to form 3-(5-methoxypyridin-3-yl)acrylic acid.

  • Catalytic Hydrogenation: Reduction of the acrylic acid derivative to the desired propanoic acid.

This guide will break down each of these stages, providing detailed protocols, troubleshooting for common issues, and insights into the chemical principles at play.

Stage 1: Synthesis of 5-methoxy-3-pyridinecarboxaldehyde

The successful synthesis of the final product is contingent on the quality and availability of the starting aldehyde. A common method for the preparation of 5-methoxy-3-pyridinecarboxaldehyde is the formylation of a Grignard reagent derived from 3-bromo-5-methoxypyridine.

Experimental Protocol: Synthesis of 5-methoxy-3-pyridinecarboxaldehyde
Parameter Value
Reactants 3-bromo-5-methoxypyridine, Isopropylmagnesium chloride, N,N-Dimethylformamide (DMF)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0°C to Room Temperature
Reaction Time ~3 hours
Work-up Aqueous quench, extraction with dichloromethane
Purification Silica gel column chromatography
Expected Yield 60-70%

Step-by-Step Procedure:

  • In an oven-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-bromo-5-methoxypyridine (1 equivalent) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add isopropylmagnesium chloride (1.1 equivalents) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to 0°C and slowly add a solution of anhydrous N,N-dimethylformamide (1.2 equivalents) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-methoxy-3-pyridinecarboxaldehyde.[1]

Troubleshooting Guide & FAQs: Stage 1

Q1: The Grignard reaction is not initiating.

  • A1: Possible Causes & Solutions:

    • Wet Glassware or Reagents: Ensure all glassware is rigorously dried and that the THF and DMF are anhydrous. Even trace amounts of water can quench the Grignard reagent.

    • Inactive Magnesium: If using magnesium turnings, briefly crush them in a mortar and pestle to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.

    • Low Temperature: While the initial addition is done at 0°C, slight warming may be necessary to initiate the reaction.

Q2: The yield of the aldehyde is low.

  • A2: Possible Causes & Solutions:

    • Incomplete Grignard Formation: This can be due to the reasons listed in A1. Monitor the disappearance of the starting bromide by TLC to ensure complete conversion before adding DMF.

    • Side Reactions: The Grignard reagent can react with the product aldehyde. Ensure the DMF is added slowly at a low temperature to minimize this.

    • Purification Losses: The product can be somewhat volatile. Be cautious during solvent removal.

Q3: What are the key safety precautions for this step?

  • A3: Grignard reagents are highly reactive and pyrophoric. All operations should be conducted under an inert atmosphere (nitrogen or argon). Isopropylmagnesium chloride is flammable. Anhydrous THF can form explosive peroxides; always use freshly distilled or inhibitor-free solvent.

Stage 2: Knoevenagel-Doebner Condensation

This classic reaction forms the carbon-carbon double bond of the acrylic acid intermediate. The Doebner modification, using pyridine as the solvent and a catalytic amount of piperidine, is particularly effective for this transformation.[2][3][4][5][6]

Experimental Protocol: Synthesis of 3-(5-methoxypyridin-3-yl)acrylic acid
Parameter Value
Reactants 5-methoxy-3-pyridinecarboxaldehyde, Malonic acid
Catalyst Piperidine
Solvent Pyridine
Reaction Temperature 60-80°C
Reaction Time 2-4 hours
Work-up Acidification and filtration
Purification Recrystallization
Expected Yield 80-90%

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 5-methoxy-3-pyridinecarboxaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Heat the reaction mixture to 60-80°C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 3-(5-methoxypyridin-3-yl)acrylic acid.[4]

Troubleshooting Guide & FAQs: Stage 2

Q1: The reaction is sluggish or incomplete.

  • A1: Possible Causes & Solutions:

    • Insufficient Catalyst: Ensure the correct amount of piperidine is added.

    • Low Temperature: The reaction may require gentle heating to proceed at a reasonable rate.

    • Impure Aldehyde: Impurities in the starting aldehyde can inhibit the reaction. Ensure the aldehyde from Stage 1 is of high purity.

Q2: The product is difficult to precipitate or is oily.

  • A2: Possible Causes & Solutions:

    • Incomplete Reaction: Unreacted starting materials can act as impurities that hinder crystallization.

    • Incorrect pH: Ensure sufficient acid is added during work-up to fully protonate the carboxylate and the pyridine nitrogen. The pH should be acidic.

    • Solvent Choice for Recrystallization: Experiment with different solvent systems for recrystallization if the initial choice is ineffective.

Q3: How can I avoid side reactions?

  • A3: The primary side reaction is the self-condensation of the aldehyde. Using a mild base like piperidine and a moderate temperature helps to minimize this. The Doebner modification is generally very selective for the desired product.

Stage 3: Catalytic Hydrogenation

The final step is the reduction of the carbon-carbon double bond of the acrylic acid to yield the target propanoic acid. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method.

Experimental Protocol: Synthesis of 3-(5-Methoxypyridin-3-yl)propanoic acid
Parameter Value
Reactant 3-(5-methoxypyridin-3-yl)acrylic acid
Catalyst 10% Palladium on Carbon (Pd/C)
Solvent Ethanol or Acetic Acid
Hydrogen Pressure 50 psi (or as per equipment limitations)
Reaction Temperature Room Temperature to 50°C
Reaction Time 4-12 hours
Work-up Filtration and solvent removal
Purification Recrystallization
Expected Yield >95%

Step-by-Step Procedure:

  • In a hydrogenation vessel, dissolve 3-(5-methoxypyridin-3-yl)acrylic acid (1 equivalent) in ethanol or acetic acid.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 50 psi and stir the mixture at room temperature or with gentle heating (up to 50°C).

  • Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain pure 3-(5-Methoxypyridin-3-yl)propanoic acid.

Troubleshooting Guide & FAQs: Stage 3

Q1: The hydrogenation is slow or incomplete.

  • A1: Possible Causes & Solutions:

    • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium surface and poison the catalyst.[7] Adding a small amount of a non-nucleophilic acid (e.g., a few drops of acetic acid if using ethanol as a solvent, or using acetic acid as the solvent) can protonate the pyridine nitrogen and prevent this.

    • Poor Quality Catalyst: Use a fresh, high-quality Pd/C catalyst.

    • Insufficient Hydrogen Pressure or Agitation: Ensure adequate hydrogen pressure and vigorous stirring to facilitate mass transfer.

Q2: The pyridine ring is also reduced.

  • A2: Possible Causes & Solutions:

    • Harsh Reaction Conditions: Over-reduction of the pyridine ring to a piperidine can occur at high temperatures and pressures. Use milder conditions if this is observed.

    • Catalyst Choice: While Pd/C is generally selective for the double bond, other catalysts like Rhodium on alumina might be more aggressive towards the pyridine ring.

Q3: How do I safely handle the Pd/C catalyst?

  • A3: Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen and air. Always handle the catalyst in a wet state and under an inert atmosphere. The filtration should be done carefully, ensuring the filter cake does not dry out.

Scaling Up Considerations

Moving from a lab-scale synthesis to a larger production requires careful consideration of several factors:

  • Heat Transfer: The Knoevenagel-Doebner condensation is exothermic. On a larger scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions.

  • Reagent Addition: The addition of the Grignard reagent and DMF in Stage 1 should be carefully controlled on a larger scale to manage the exotherm.

  • Hydrogenation Safety: Large-scale hydrogenations require specialized equipment and adherence to strict safety protocols due to the flammability of hydrogen.

  • Product Isolation and Purification: Crystallization and filtration on a larger scale may require different techniques and equipment than those used in the lab.

Visualizing the Synthesis

Synthesis_Workflow A 3-bromo-5-methoxypyridine B 5-methoxy-3-pyridinecarboxaldehyde A->B 1. Grignard Formation 2. Formylation (DMF) C 3-(5-methoxypyridin-3-yl)acrylic acid B->C Knoevenagel-Doebner (Malonic Acid, Piperidine) D 3-(5-Methoxypyridin-3-yl)propanoic acid C->D Catalytic Hydrogenation (H2, Pd/C)

Caption: Synthetic pathway for 3-(5-Methoxypyridin-3-yl)propanoic acid.

References

  • Gensler, W. J. The Doebner modification of the Knoevenagel reaction. OpenBU.
  • Organic Chemistry Portal.
  • Ma, G.; et al.
  • Çelik, G.; et al. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. Molecules. 2013.
  • NRO-Chemistry. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. 2023.
  • Wikipedia.
  • ChemicalBook. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel Methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The journey of a novel therapeutic agent from the laboratory to the clinic is paved with rigorous testing, and among the most critical early assessments is the evaluation of cytotoxicity. For promising new chemical entities like methoxypyridine derivatives, which have shown potential in various therapeutic areas, including cancer research, understanding their cytotoxic profile is paramount.[1][2][3] This guide provides a comparative analysis of common in vitro cytotoxicity assays, offering the technical insights and experimental rationale necessary for researchers, scientists, and drug development professionals to make informed decisions in their screening cascades. The selection of an appropriate assay is not merely a matter of procedural convenience; it is a critical decision that can profoundly impact the interpretation of a compound's biological activity.

Understanding the "Why": The Rationale Behind Assay Selection

Before delving into specific protocols, it is essential to grasp the underlying principles that differentiate various cytotoxicity assays. No single assay is universally superior; the optimal choice depends on the specific research question, the physicochemical properties of the test compound, and the anticipated mechanism of cell death.[4] Assays can be broadly categorized based on the cellular function they measure:

  • Metabolic Activity: These assays quantify the metabolic rate of a cell population, which is often proportional to the number of viable cells.

  • Cell Membrane Integrity: These methods detect the leakage of intracellular components into the culture medium, a hallmark of necrosis or late-stage apoptosis.

  • Lysosomal Integrity: This approach assesses the health of lysosomes, which are crucial for cellular homeostasis.

This guide will focus on four widely used assays that represent these categories: MTT, LDH, Neutral Red, and Resazurin.

Comparative Analysis of Key Cytotoxicity Assays

MTT Assay: A Measure of Mitochondrial-Dependent Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method that relies on the enzymatic activity of mitochondrial dehydrogenases in living cells.[5]

Principle of the MTT Assay

The core of the MTT assay is the reduction of the yellow, water-soluble tetrazolium salt, MTT, to a purple, insoluble formazan product.[5] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[5] Consequently, the amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[5] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.[5]

Caption: Workflow of the MTT Assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with a serial dilution of the novel methoxypyridine derivatives for the desired exposure time (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.

  • MTT Addition: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7][8]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7][8]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[6][8] A reference wavelength of 630 nm can be used to reduce background noise.

Advantages and Limitations of the MTT Assay

AdvantagesLimitations
Well-established and widely usedCan overestimate cytotoxicity for certain compounds[9]
Relatively inexpensiveInterference from colored compounds
Provides a quantitative measure of cell viabilityCumbersome due to the solubilization step[10]
Sensitive to cytotoxic agentsCan be influenced by changes in cellular metabolism
LDH Assay: Monitoring Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[11]

Principle of the LDH Assay

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11][12] The assay quantifies this released LDH through a coupled enzymatic reaction.[11] LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[11] The newly formed NADH is then used to reduce a tetrazolium salt (INT) into a red formazan product, the amount of which is proportional to the amount of LDH released and, therefore, the number of lysed cells.[12]

Caption: Workflow of the LDH Assay.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.[13]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains the necessary substrates for the enzymatic reaction.[13]

  • Incubation: Incubate the plate for approximately 30 minutes at room temperature, protected from light.[12]

  • Absorbance Reading: Measure the absorbance of the formazan product at a wavelength of 490 nm.[14]

  • Controls: It is crucial to include controls for background LDH activity in the medium and a maximum LDH release control (by lysing all cells).[13][14]

Advantages and Limitations of the LDH Assay

AdvantagesLimitations
Simple and rapid procedure[10]Less sensitive than metabolic assays for early toxicity[4]
Measures a direct marker of cell lysisCan be affected by LDH activity in serum
Non-destructive to the remaining cellsThe half-life of released LDH is approximately 9 hours[12]
Can be multiplexed with other assays
Neutral Red Uptake Assay: Assessing Lysosomal Integrity

The Neutral Red (NR) uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[15][16]

Principle of the Neutral Red Uptake Assay

Neutral Red is a weakly cationic dye that penetrates cell membranes via non-ionic passive diffusion and accumulates in the lysosomes of viable cells.[15][16] Toxic substances can impair the cell's ability to take up and retain the dye, leading to a decrease in the amount of Neutral Red absorbed.[16] The amount of dye retained is proportional to the number of viable cells.[17]

Caption: Workflow of the Neutral Red Uptake Assay.

Experimental Protocol: Neutral Red Uptake Assay

  • Cell Seeding and Treatment: Prepare and treat cells as previously described.

  • Neutral Red Incubation: After treatment, incubate the cells with a medium containing Neutral Red for approximately 2 hours.[15]

  • Washing: Wash the cells to remove any unincorporated dye.[15]

  • Dye Extraction: Add a destaining solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.[15]

  • Absorbance Reading: Measure the absorbance of the extracted dye at a wavelength of 540 nm.[17]

Advantages and Limitations of the Neutral Red Uptake Assay

AdvantagesLimitations
More sensitive than some other assays for early lysosomal stress[4]Can be influenced by pH and incubation time[4]
Relatively inexpensive and easy to perform[15]May not be suitable for all cell types
Has been accepted for regulatory evaluation in some contexts[15]
Resazurin (AlamarBlue) Assay: A Versatile Metabolic Indicator

The Resazurin assay, also known as the AlamarBlue assay, is a fluorometric/colorimetric method that measures the metabolic activity of living cells.[18]

Principle of the Resazurin Assay

Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by mitochondrial and cytoplasmic reductases in metabolically active cells.[18][19][20] The amount of resorufin produced is proportional to the number of viable cells.[20]

Caption: Workflow of the Resazurin Assay.

Experimental Protocol: Resazurin Assay

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate.

  • Resazurin Addition: Add the Resazurin reagent directly to the cell culture wells.[19][21]

  • Incubation: Incubate for 1-4 hours at 37°C.[19][21]

  • Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm) using a microplate reader.[20][21]

Advantages and Limitations of the Resazurin Assay

AdvantagesLimitations
More sensitive and less variable than MTT or LDH[4]High metabolic activity can lead to signal saturation[4]
Non-destructive, allowing for repeated measurements[4]Can be reduced by components in the culture medium
Simple, one-step procedure[20]
Amenable to high-throughput screening[22]

Summary Comparison of Cytotoxicity Assays

FeatureMTT AssayLDH AssayNeutral Red AssayResazurin Assay
Principle Mitochondrial dehydrogenase activityCell membrane leakageLysosomal integrityOverall metabolic activity
Endpoint Colorimetric (Formazan)Colorimetric (Formazan)Colorimetric (Extracted Dye)Fluorometric/Colorimetric (Resorufin)
Viability Marker Metabolic activityMembrane integrityLysosomal functionMetabolic activity
Throughput HighHighHighHigh
Destructive? YesNo (to remaining cells)YesNo
Sensitivity ModerateModerateHigh (for lysosomal stress)High

Concluding Remarks for the Senior Application Scientist

The selection of a cytotoxicity assay for novel methoxypyridine derivatives should be a data-driven decision. For initial high-throughput screening, the simplicity and sensitivity of the Resazurin assay make it an excellent choice.[22] However, to gain a more comprehensive understanding of a compound's cytotoxic mechanism, it is advisable to employ a battery of assays that probe different cellular functions.[23] For instance, if a compound shows potent activity in the Resazurin assay but not in the LDH assay, it may suggest a cytostatic effect or an apoptotic mechanism that does not immediately compromise membrane integrity. Conversely, a strong signal in the LDH assay is a clear indicator of necrotic cell death.

By carefully considering the principles, advantages, and limitations of each assay, researchers can design robust experimental strategies that will yield clear and interpretable data, ultimately accelerating the development of promising new therapeutic agents.

References

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]

  • Cytotoxic activities and selectivity indexes (SIs) of 2-methoxypyridine derivatives. ResearchGate. Available from: [Link]

  • Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles. PubMed. Available from: [Link]

  • Neutral red uptake assay for the estimation of cell viability/cytotoxicity. RE-Place. Available from: [Link]

  • Study of the in vitro cytotoxicity testing of medical devices. PMC - NIH. Available from: [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]

  • MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Tip Biosystems. Available from: [Link]

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program (NTP). Available from: [Link]

  • LDH cytotoxicity assay. Protocols.io. Available from: [Link]

  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. PubMed. Available from: [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available from: [Link]

  • Neutral Red Uptake. Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. Available from: [Link]

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. PMC. Available from: [Link]

  • Neutral Red Cell Cytotoxicity Assay Kit. Assay Genie. Available from: [Link]

  • Synthesis, Characterization and Cytotoxicity of Ni (II), Pd (II), Pt (II) Complexes with 6-Methoxy-2, 3, 4, 5-Tetrahydropyridine (MTP). ResearchGate. Available from: [Link]

  • Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Bio-Rad Antibodies. Available from: [Link]

  • Cytotoxicity assays. Drug Target Review. Available from: [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH. Available from: [Link]

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). Available from: [Link]

  • Comparison of in Vitro Assays of Cellular Toxicity in the Human Hepatic Cell Line HepG2. ResearchGate. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

  • Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. NIH. Available from: [Link]

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Available from: [Link]

  • Comparison of in Vitro Methods for Assessing Cytotoxic Activity against Two Pancreatic Adenocarcinoma Cell Lines1. AACR Journals. Available from: [Link]

Sources

The Pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its prevalence in over 7,000 drug molecules and numerous natural products underscores its significance.[1] This guide offers an in-depth exploration of the structure-activity relationships (SAR) of substituted pyridine derivatives, providing a comparative analysis of their performance across various therapeutic areas and the experimental data that underpins these findings. As an isostere of benzene, the substitution of a carbon atom with nitrogen imparts unique physicochemical properties, including modulated lipophilicity, enhanced aqueous solubility, metabolic stability, and the capacity for hydrogen bonding, all of which are critical for drug efficacy.[2]

The Versatility of the Pyridine Core: A Tale of Substituents

The true power of the pyridine scaffold lies in its capacity for substitution at multiple positions, which allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] The position and nature of substituents dramatically influence a molecule's biological activity, a principle that forms the basis of SAR studies.

Anticancer Activity: A Focus on Specificity and Potency

Pyridine derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key enzymes like kinases and topoisomerases, or the disruption of microtubule polymerization.[1][4][5]

A critical analysis of various studies reveals key SAR trends for antiproliferative activity:

  • Electron-donating and Hydrogen-bonding Groups: The presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups often enhances antiproliferative activity.[2][6] These groups can participate in crucial hydrogen bonding interactions with target proteins.

  • Fused Ring Systems: Fusing the pyridine ring with other heterocyclic structures, such as imidazole (imidazo[1,2-a]pyridines) or thieno-pyridines, has yielded potent anticancer compounds.[1][4] For instance, certain imidazo[1,2-a]pyridine derivatives have shown remarkable inhibitory activity against Nek2, a kinase overexpressed in various tumors.[4]

  • Substitution Patterns: The specific placement of substituents is paramount. For example, in a series of 2,6-diaryl-substituted pyridines, the nature and position of the aryl groups were critical for their cytotoxic and topoisomerase I inhibitory activity.[1]

  • Bulky Groups and Halogens: Conversely, the introduction of bulky groups or halogen atoms can sometimes lead to a decrease in antiproliferative activity, potentially due to steric hindrance at the target's binding site.[2][6]

To illustrate a generalized SAR for pyridine-based anticancer agents, the following diagram highlights key influential factors:

SAR_Anticancer cluster_pyridine Pyridine Core cluster_substituents Substituent Effects Pyridine Pyridine Activity_Increase Increased Activity (-OH, -NH2, -OMe, Fused Rings) Pyridine->Activity_Increase Favorable Substitutions Activity_Decrease Decreased Activity (Bulky Groups, Halogens) Pyridine->Activity_Decrease Unfavorable Substitutions

Caption: Generalized Structure-Activity Relationship for Anticancer Pyridine Derivatives.

Comparative Cytotoxicity Data of Selected Pyridine Derivatives
Compound ClassSubstituentsCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridineVariesMGC-803 (Gastric)0.038[4]
Amide derivative of imidazopyridine49jMDA-MB-231 (Breast)0.95[1]
Thieno[2,3-c]pyridine31VariousPromising antiproliferative activity[1]
Curcumin-conjugated imidazo[1,2-a]pyridine36tPC-3 (Prostate)2.11[1]

This table clearly demonstrates the potent, often sub-micromolar, activity that can be achieved through strategic modification of the pyridine scaffold.

Antimicrobial and Antiviral Applications: A Broad Spectrum of Activity

The inherent chemical properties of the pyridine ring, such as its ability to form hydrogen bonds and its basicity, make it a privileged scaffold for the development of antimicrobial and antiviral agents.[1][3]

Key SAR Insights for Antimicrobial Pyridines:
  • Electron-withdrawing Groups (EWGs): In contrast to anticancer activity, the presence of EWGs on substituted pyridines has been found to enhance antibacterial potential.[3]

  • Electron-donating Groups (EDGs) in Fused Systems: For ring-fused pyridines, EDGs tend to improve antibacterial properties.[3]

  • Thienopyridine Core: The fusion of a thiophene ring to the pyridine core, creating a thienopyridine scaffold, has been shown to increase antimicrobial potency, particularly with the addition of substituents like -CF3.[1]

  • Specific Moieties: The incorporation of moieties like thiazole has led to the development of novel pyridine derivatives with significant antimicrobial activity.[3]

Antiviral Pyridine Derivatives:

A wide array of pyridine-containing heterocycles and fused pyridine rings have been investigated for their antiviral properties against viruses such as HIV, HCV, and influenza.[1][7] The mechanism of action is often tied to the inhibition of viral enzymes like reverse transcriptase or polymerase.[7]

The following workflow illustrates a typical screening process for identifying and optimizing pyridine-based antimicrobial or antiviral compounds.

Experimental_Workflow start Start: Library of Substituted Pyridines synthesis Synthesis & Purification start->synthesis screening Primary Screening (e.g., MIC Assay, Antiviral Assay) synthesis->screening hit_id Hit Identification (Active Compounds) screening->hit_id sar_analysis Structure-Activity Relationship (SAR) Analysis hit_id->sar_analysis lead_opt Lead Optimization (Iterative Synthesis & Testing) sar_analysis->lead_opt lead_opt->screening Iterative Cycle in_vivo In Vivo Efficacy & Toxicity Studies lead_opt->in_vivo candidate Drug Candidate in_vivo->candidate

Caption: A typical experimental workflow for the discovery of bioactive pyridine derivatives.

Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyridine derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare two-fold serial dilutions of the test pyridine derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add 100 µL to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Concluding Remarks and Future Directions

The pyridine scaffold continues to be a highly fruitful area of research in drug discovery. The ability to systematically modify its structure and observe the corresponding changes in biological activity makes it an ideal template for rational drug design. Future research will likely focus on the development of more selective and potent pyridine derivatives, potentially through the use of computational modeling to predict binding affinities and pharmacokinetic properties. The exploration of novel fused heterocyclic systems incorporating the pyridine ring also holds significant promise for the discovery of next-generation therapeutics.[1]

References

  • Pyridine: the scaffolds with significant clinical diversity. (2022-05-20). RSC Publishing.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024-02-14).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023-05-18). PMC - NIH.
  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Deriv
  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020-12-01). PubMed.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar.
  • Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. (2014-09-17). PubMed.
  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Rel
  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Methoxypyridin-3-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(5-Methoxypyridin-3-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.